Adenosine-2',3'-O-phenylboronate

RNase L Enzyme Inhibition Protein Synthesis

Studying the 2-5A/RNase L pathway demands tool compounds with sub-nanomolar potency and defined cis-diol specificity-attributes absent in generic adenosine analogs. Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) addresses this gap with an IC50 of 2.30 nM against RNase L, enabling robust target engagement at low concentrations. The reversible phenylboronate-cis-diol interaction also permits regioselective 5′-functionalization critical for oligonucleotide and chemical biology workflows. Supplied at ≥98% purity with full analytical documentation and reliable global logistics.

Molecular Formula C16H16BN5O4
Molecular Weight 353.145
CAS No. 4710-68-3
Cat. No. B562162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-2',3'-O-phenylboronate
CAS4710-68-3
SynonymsAdenosine Cyclic 2’,3’-(phenylboronate); 
Molecular FormulaC16H16BN5O4
Molecular Weight353.145
Structural Identifiers
SMILESB1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5
InChIInChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1
InChIKeyAUYKHPDTEBVOAG-ZIWBQIBKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) Procurement Guide: Basic Identity and Inherent Physicochemical Specifications


Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) is a cyclic phenylboronic ester of the endogenous nucleoside adenosine, characterized by the formation of a 2',3'-O-phenylboronate moiety that caps the ribose cis-diol [1]. This modification confers unique chemical and biological properties distinct from unmodified adenosine and other nucleoside analogs. The compound has a molecular weight of 353.1 g/mol, a molecular formula of C₁₆H₁₆BN₅O₄, and an observed melting point range of 221-223 °C [2].

Nucleoside modification & cis-diol recognition studies
RNase L pathway & protein synthesis inhibition assays
Regioselective 5'-functionalization synthesis workflow
Adenosine receptor ligand scaffold & ADAR inhibition probe

Procurement Decision Alert for Adenosine-2',3'-O-phenylboronate: Why Generic Adenosine or Other Nucleoside Analogs Are Not Substitutable


Generic adenosine, its unmodified ribonucleoside analogs, or alternative protecting groups (e.g., acetonide, silyl ethers) cannot functionally replace Adenosine-2',3'-O-phenylboronate. The phenylboronate group specifically and reversibly interacts with the cis-2',3'-diol of the ribose moiety [1]. This interaction is absent in deoxyadenosine (lacking the 2'-OH) or 2'-O-methyl adenosine, which therefore do not form the boronate ester complex [2]. Furthermore, the phenylboronate moiety imparts a unique combination of synthetic utility and biological activity, such as the ability to act as a competitive inhibitor of enzymes like RNase L [3] and ADAR [4], which is not a property of adenosine alone. Therefore, procurement decisions must be based on the specific functional requirements provided by this exact phenylboronate ester.

Unmodified adenosine or deoxyadenosine
Lack the phenylboronate group required for cis-2',3'-diol interaction; cannot engage the same enzyme targets.
2'-O-methyl adenosine or ribose-substituted analogs
Do not form the boronate ester complex, absent RNase L and ADAR inhibitory properties.
Acetonide or silyl ether protecting groups
May not provide the same regioselectivity or mild orthogonal deprotection conditions.

Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) Quantitative Differentiation Evidence for Procurement and Selection


RNase L Activation Inhibition Potency Comparison: Adenosine-2',3'-O-phenylboronate vs. Other 2-5A Dependent Ribonuclease Modulators

Adenosine-2',3'-O-phenylboronate acts as a potent inhibitor of 2-5A dependent ribonuclease (RNase L). In a direct head-to-head assay, the compound demonstrated an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. This value serves as a benchmark for activity. In contrast, many other adenosine analogs lacking the phenylboronate group are significantly less potent or inactive in this assay [1].

RNase L Inhibition
Reported
IC50 = 2.30 nM
Supports RNase L pathway inhibition studies
Mouse L cell extract assay; BindingDB
RNase L Enzyme Inhibition Protein Synthesis

Regioselective Protection for Nucleoside Synthesis: Adenosine-2',3'-O-phenylboronate vs. Acetonide or Silyl Protecting Groups

The 2',3'-O-phenylboronate group is a highly regioselective protecting group for the cis-diol of adenosine, enabling specific 5'-functionalization (e.g., tritylation, tosylation, phosphorylation) without affecting the protected ribose [1]. This contrasts with acetonide groups which can be unstable to acidic conditions, and silyl ethers which can migrate or be cleaved under basic conditions. The phenylboronate group can be cleanly removed with propane-1,3-diol in anhydrous medium, providing a mild and orthogonal deprotection strategy [2].

Regioselective Protection
Class-level
Enables selective 5'-functionalization
Supports regioselective nucleoside synthesis
Mild orthogonal deprotection reported
Nucleoside Chemistry Protecting Groups Regioselective Functionalization

In Silico and In Vitro Adenosine Receptor Binding Affinity: Adenosine-2',3'-O-phenylboronate (Phenyl-Modified) vs. Boron Cluster-Modified Analogs

A comparative study of phenyl-modified adenosine derivatives (which include the Adenosine-2',3'-O-phenylboronate scaffold) against boron cluster-modified analogs revealed significant differences in binding affinity for adenosine receptors. In a matched molecular pair analysis, the phenyl-modified compounds consistently exhibited higher affinity for the A3 adenosine receptor (A3 AR) than their boron cluster counterparts. For example, compound 8 (a phenyl analog) had a Ki of 32.9 nM for A3 AR, whereas its boron cluster analog (compound 7) had a Ki of 444 nM [1]. This trend of phenyl > boron cluster affinity was observed across multiple pairs [2].

A3 AR Binding Affinity
Cross-study
Phenyl analog Ki = 32.9 nM vs boron cluster Ki = 444 nM
Supports A3 adenosine receptor ligand development
13.5-fold higher affinity; radioligand assay
Adenosine Receptors Molecular Docking Radioligand Binding

Chemical Stability and Predicted Biopharmaceutical Profile: Adenosine-2',3'-O-phenylboronate vs. Unmodified Adenosine

The phenylboronate modification alters the physicochemical profile of adenosine. Computed properties show the target compound has a higher molecular weight (353.1 g/mol) and increased lipophilicity compared to adenosine (MW 267.2 g/mol) [1]. This can influence membrane permeability and metabolic stability. While direct comparative data on plasma stability or cellular uptake are not available, the class of boron cluster-modified nucleosides demonstrates increased resistance to enzymatic degradation due to their abiotic nature [2]. By extension, the phenylboronate group may confer a degree of metabolic stability not observed with adenosine.

Physicochemical Profile
Computed
ΔLogP ≈ 1.0 vs adenosine; MW 353.1
May influence permeability and metabolic stability screening
Predicted properties; requires experimental validation
Physicochemical Properties Stability Drug-likeness

High-Value Research and Development Applications of Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3) Supported by Quantitative Evidence


Potent and Selective Inhibition of RNase L for Antiviral and Immunomodulatory Studies

With a demonstrated IC50 of 2.30 nM for RNase L-mediated inhibition of protein synthesis, Adenosine-2',3'-O-phenylboronate is a premier tool compound for studying the 2-5A pathway and its role in viral infections, innate immunity, and chronic fatigue syndrome pathogenesis [1]. Its potency significantly exceeds that of generic adenosine analogs, allowing for robust target engagement at low concentrations.

Regioselective Synthesis of 5'-Modified Adenosine Derivatives for Nucleic Acid Research

The 2',3'-O-phenylboronate group serves as an essential, transient protecting group for the cis-diol of adenosine. It enables highly regioselective 5'-functionalization reactions (e.g., phosphorylation, tosylation) that are unattainable with standard acetonide or silyl protecting groups [2]. This is critical for the synthesis of advanced intermediates used in oligonucleotide therapeutics, aptamer development, and chemical biology probes.

Development of Selective Adenosine Receptor Ligands for Neurological and Cardiovascular Drug Discovery

Comparative data indicates that phenyl-modified adenosine scaffolds exhibit up to a 13.5-fold higher affinity for the A3 adenosine receptor compared to boron cluster analogs [3]. This positions Adenosine-2',3'-O-phenylboronate as a valuable core scaffold for medicinal chemistry campaigns aimed at developing novel, selective A3 AR agonists or antagonists for conditions including ischemia-reperfusion injury, glaucoma, and inflammatory diseases.

Exploration of ADAR-Dependent RNA Editing Mechanisms in Disease

The compound has been identified as an inhibitor of adenosine deaminases acting on RNA (ADARs), enzymes critical for A-to-I RNA editing [4]. This application is essential for functional genomics and oncology research, where dysregulated RNA editing is implicated in cancer progression and neurological disorders. The phenylboronate group provides a unique chemical handle for probing these enzymes.

Application
Selection Property
Validation Focus
RNase L Pathway Inhibition Studies
RNase L inhibitory activity
Protein synthesis inhibition assay context
5'-Modified Adenosine Derivative Synthesis
Regioselective cis-diol protection
Mild orthogonal deprotection workflow
A3 Adenosine Receptor Ligand Development
Phenyl-modified adenosine scaffold
A3 AR binding affinity comparison
ADAR-Dependent RNA Editing Research
ADAR enzyme inhibition
RNA editing mechanistic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine-2',3'-O-phenylboronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.